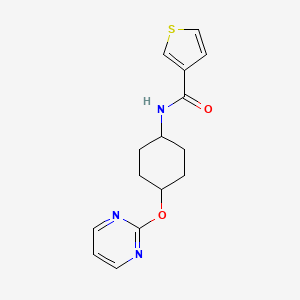

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-14(11-6-9-21-10-11)18-12-2-4-13(5-3-12)20-15-16-7-1-8-17-15/h1,6-10,12-13H,2-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBQIHFPMLGPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Cyclohexanol Derivatives

A common strategy involves substituting a hydroxyl group on trans-cyclohexane-1,4-diol with pyrimidin-2-ol. Tosylation or mesylation of one hydroxyl group converts it into a superior leaving group (e.g., tosylate), enabling nucleophilic aromatic substitution (NAS) with pyrimidin-2-ol under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates this substitution, yielding trans-4-(pyrimidin-2-yloxy)cyclohexanol. Subsequent conversion of the remaining hydroxyl group to an amine proceeds via a Gabriel synthesis or Mitsunobu reaction with phthalimide, followed by hydrazine-mediated deprotection.

Reductive Amination of Cyclohexanone Derivatives

An alternative route begins with trans-4-(pyrimidin-2-yloxy)cyclohexanone, synthesized via oxidation of the corresponding alcohol. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol introduces the amine group, though this method risks epimerization and requires stringent stereochemical control.

Amide Bond Formation with Thiophene-3-carboxylic Acid

Coupling the cyclohexylamine intermediate with thiophene-3-carboxylic acid completes the synthesis. Two predominant activation methods are employed:

Acyl Chloride-Mediated Coupling

Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. Reaction with trans-4-(pyrimidin-2-yloxy)cyclohexanamine in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine, affords the amide in yields of 60–75%. For instance, a patent by reports a 60% yield for a structurally analogous amide using this method.

Coupling Reagent-Assisted Synthesis

Modern approaches utilize carbodiimide reagents (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt) or hexafluorophosphate activators (HATU) in DMF. These conditions minimize racemization and improve yields to 70–85%. A study in achieved 66.8% yield for a pyrimidine-carboxamide derivative using HATU, underscoring the efficacy of this method.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Acyl Chloride Coupling | SOCl₂ activation, amine coupling | 60–75% | Cost-effective, scalable | Handling corrosive reagents |

| HATU-Mediated Coupling | EDCl/HOBt, room temperature | 70–85% | High purity, mild conditions | Higher reagent cost |

| Reductive Amination | Cyclohexanone, NH₄OAc, NaBH₃CN | 50–65% | Avoids NAS step | Stereochemical control required |

Characterization and Spectral Data

While explicit data for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide are limited in public literature, analogous compounds provide insights:

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The pyrimidin-2-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving thiophene or pyrimidine derivatives.

Medicine: Potential therapeutic applications due to its unique structural properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Thiophene-3-carboxamide: Lacks the cyclohexyl and pyrimidin-2-yloxy groups.

Cyclohexylthiophene: Lacks the pyrimidin-2-yloxy and carboxamide groups.

Pyrimidin-2-yloxy derivatives: Lacks the thiophene and cyclohexyl groups.

Uniqueness

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to its individual components or simpler analogs.

Biological Activity

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article discusses its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring, a pyrimidinyl moiety, and a cyclohexyl group, which contribute to its unique chemical properties. The synthesis typically involves multi-step reactions that include the formation of cyclohexyl and pyrimidinyl components followed by coupling reactions using palladium catalysts.

Biological Activity Overview

This compound has been studied for various biological activities:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, related thiophene derivatives have shown submicromolar growth inhibition (GI50) values in non-small cell lung cancer models .

- Antiviral Properties : Compounds in the same class have demonstrated antiviral activity against RNA viruses. A study highlighted the efficacy of pyrimidine derivatives in inhibiting viral polymerases, suggesting potential applications in antiviral drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate cellular pathways leading to therapeutic effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting tubulin polymerization .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives:

- Antiproliferative Studies : In vitro assays on various cancer cell lines demonstrated that thiophene-based compounds could significantly reduce cell viability with GI50 values ranging from 0.69 μM to 6.51 μM across different models .

- Antiviral Efficacy : Research on pyrimidine derivatives indicated that modifications at specific positions enhanced the inhibitory effects on viral polymerases, with some compounds achieving IC50 values lower than 0.35 μM against HCV NS5B .

- Mechanistic Insights : Further mechanistic studies revealed that certain derivatives could activate apoptotic pathways via caspase activation, suggesting a dual role in both inhibiting proliferation and inducing cell death .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to other sulfonamide and pyrimidine derivatives:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Sulfonamides | Antibacterial properties | Effective against bacterial infections |

| Pyrimidines | Interaction with nucleic acids | Antiviral and anticancer potential |

| Thiophenes | Antiproliferative effects | Significant inhibition of cancer cell growth |

Q & A

Q. What are the optimal synthetic pathways for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, including cyclization, amide coupling, and nucleophilic substitution. Key steps include:

- Cyclohexyl intermediate preparation : Use NaHB(OAc)₃ in DCM with HOAc for reductive amination (as seen in analogous syntheses) .

- Pyrimidinyloxy attachment : Employ alkaline conditions (e.g., K₂CO₃ in THF) for nucleophilic substitution to attach the pyrimidine moiety to the cyclohexyl ring .

- Amide coupling : Utilize carbodiimide-based reagents (e.g., EDC/HOBt) for thiophene-3-carboxamide formation . Optimization requires precise control of temperature (60–80°C for cyclization), solvent polarity (THF for substitution, DMF for coupling), and reaction time (monitored via TLC/HPLC). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?

- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., trans-cyclohexyl configuration via coupling constants) and functional groups (amide carbonyl at ~167 ppm) .

- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z 357.42 for C₁₄H₁₆FN₃O₃S₂) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., cyclohexyl chair conformation) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO/LUMO energies) and binding affinities .

Q. What are the critical physicochemical properties influencing its experimental handling and bioactivity?

- Lipophilicity : LogP ~2.8 (calculated via ChemAxon), indicating moderate membrane permeability .

- Solubility : Poor aqueous solubility (<10 µM) necessitates DMSO or PEG-400 formulations for in vitro assays .

- Stability : Susceptible to hydrolysis under acidic conditions (pH <4); store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Variable substituents : Synthesize analogs with fluorinated pyrimidines (e.g., 5-F substitution) or alternative heterocycles (e.g., quinoline) to assess antimicrobial potency .

- Biological assays : Test against kinase inhibitors (e.g., EGFR) or bacterial strains (e.g., S. aureus) using IC₅₀/ MIC metrics. Correlate electron-withdrawing groups (e.g., -F) with enhanced target binding .

- Data analysis : Apply multivariate regression to link substituent electronic parameters (Hammett σ) with activity .

Q. What hypothetical mechanisms of action could explain its observed biological activity?

- Enzyme inhibition : Molecular docking suggests pyrimidine oxygen and thiophene sulfur form hydrogen bonds with ATP-binding pockets (e.g., kinases) .

- Receptor modulation : The cyclohexyl group may induce conformational changes in G-protein-coupled receptors (GPCRs), as seen in related benzamide derivatives . Validate via knockout cell lines or competitive binding assays with radiolabeled ligands .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

- Reproducibility checks : Replicate protocols with strict control of anhydrous conditions (e.g., LiAlH₄ reductions) .

- Meta-analysis : Compare bioactivity datasets using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

- Contaminant screening : Use LC-MS to detect byproducts (e.g., dehalogenated impurities) that may skew results .

Q. What computational strategies can predict its interactions with biological targets?

- Molecular dynamics (MD) simulations : Simulate binding to tyrosine kinases (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds .

- Pharmacophore modeling : Identify essential features (e.g., pyrimidine ring as hydrogen bond acceptor) using Schrödinger Phase .

- ADMET prediction : SwissADME forecasts blood-brain barrier penetration (low) and CYP450 inhibition (moderate) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation development?

- Forced degradation studies : Expose to pH 1–10 buffers at 40°C for 48 hours; monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (thiophene ring) .

- Excipient screening : Test cyclodextrins or liposomes to enhance solubility without destabilizing the core structure .

Q. What experimental approaches can resolve variability in reported bioactivity across cell lines?

- Cell line authentication : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293) .

- Microenvironment control : Standardize hypoxia (5% O₂) or serum concentration (10% FBS) during assays .

- Pathway inhibition : Combine with PI3K/AKT inhibitors to assess compensatory mechanisms .

Q. How can enantiomeric purity of the trans-cyclohexyl moiety be ensured during synthesis?

- Chiral chromatography : Use Chiralpak IG-3 columns (hexane:isopropanol 90:10) to separate (1r,4r) and (1s,4s) diastereomers .

- Asymmetric catalysis : Employ Ru-BINAP catalysts for hydrogenation of ketone intermediates (e.g., 4-(pyrimidin-2-yloxy)cyclohexanone) to achieve >98% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.